molecular formula C24H31F3N2O4 B5063725 1-(2-Adamantyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;oxalic acid

1-(2-Adamantyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;oxalic acid

Cat. No.: B5063725
M. Wt: 468.5 g/mol
InChI Key: LGTWFKJZTMTLTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Adamantyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;oxalic acid is a complex organic compound that combines the structural features of adamantane, piperazine, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Adamantyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine typically involves multiple steps, starting with the preparation of the adamantyl and trifluoromethylphenyl intermediates. These intermediates are then coupled with piperazine under specific reaction conditions. Common reagents used in these reactions include trifluoromethylating agents and adamantyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Adamantyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine and adamantyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-Adamantyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine has several scientific research applications:

    Biology: Studied for its potential biological activity, including its interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2-Adamantyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Adamantyl)-4-phenylpiperazine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1-(2-Adamantyl)-4-(trifluoromethyl)piperazine: Similar structure but without the phenylmethyl group, leading to variations in reactivity and applications.

Uniqueness

1-(2-Adamantyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine is unique due to the presence of both the adamantyl and trifluoromethylphenyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(2-adamantyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29F3N2.C2H2O4/c23-22(24,25)20-4-2-1-3-17(20)14-26-5-7-27(8-6-26)21-18-10-15-9-16(12-18)13-19(21)11-15;3-1(4)2(5)6/h1-4,15-16,18-19,21H,5-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTWFKJZTMTLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3C4CC5CC(C4)CC3C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.